Cloxacilline sodique EP Impureté E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

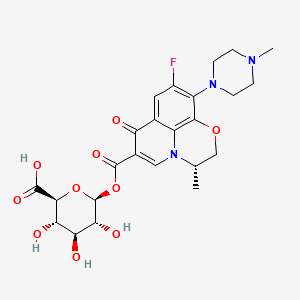

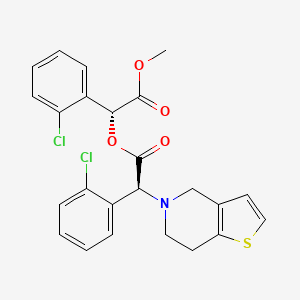

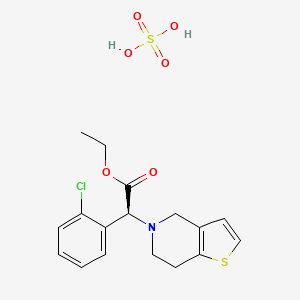

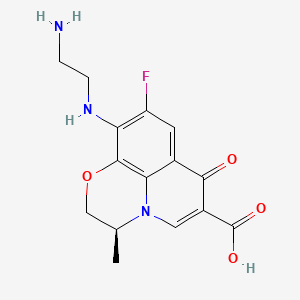

Cloxacillin Sodium EP Impurity E is a chemical compound with the molecular formula C₂₇H₂₇ClN₅O₇S₂ and a molecular weight of 634.1 g/mol . It is a known impurity of Cloxacillin Sodium, a semi-synthetic antibiotic belonging to the penicillin class. This impurity is often used as a reference standard in pharmaceutical research and quality control to ensure the purity and efficacy of Cloxacillin Sodium formulations .

Applications De Recherche Scientifique

Cloxacillin Sodium EP Impurity E has several scientific research applications, including:

Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for the quantification of Cloxacillin Sodium and its impurities in pharmaceutical formulations.

Quality Control: The compound is employed in quality control laboratories to ensure the purity and potency of Cloxacillin Sodium products.

Pharmacokinetic Studies: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Cloxacillin Sodium and its impurities.

Stability Studies: The compound is utilized in stability studies to assess the degradation products of Cloxacillin Sodium under various storage conditions.

Mécanisme D'action

Target of Action

The primary target of Cloxacillin Sodium EP Impurity E is the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like Cloxacillin .

Mode of Action

Cloxacillin Sodium EP Impurity E interacts with its targets (PBPs) by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The compound’s interaction with PBPs prevents the normal formation of the cell wall, which is vital for bacterial growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by Cloxacillin Sodium EP Impurity E is the bacterial cell wall synthesis pathway . By inhibiting PBPs, the compound disrupts this pathway, leading to the inability of bacteria to properly construct their cell walls . The downstream effect of this disruption is bacterial cell lysis .

Result of Action

The result of Cloxacillin Sodium EP Impurity E’s action is the lysis of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to become structurally compromised . This leads to cell lysis, or the breaking down of the cell, effectively killing the bacteria .

Méthodes De Préparation

The synthesis of Cloxacillin Sodium EP Impurity E involves several steps, starting with the preparation of the core penicillin structure. The synthetic route typically includes the following steps:

Formation of the Penicillin Core: The core structure is synthesized through the condensation of 6-aminopenicillanic acid with various acylating agents.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorine atom is added to the phenyl ring.

Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving the chlorophenyl group and other reagents.

Final Coupling and Purification: The final step involves coupling the intermediate compounds to form Cloxacillin Sodium EP Impurity E, followed by purification using chromatographic techniques.

Analyse Des Réactions Chimiques

Cloxacillin Sodium EP Impurity E undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or alkylating agents.

Comparaison Avec Des Composés Similaires

Cloxacillin Sodium EP Impurity E can be compared with other similar compounds, such as:

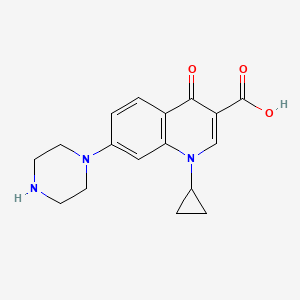

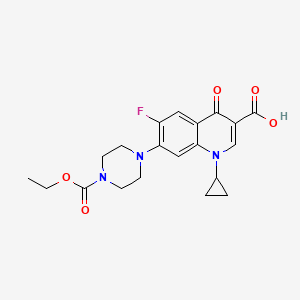

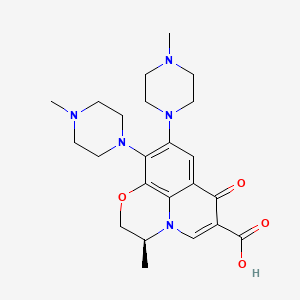

Cloxacillin Sodium EP Impurity A: This impurity has a different molecular structure and weight, with the molecular formula C₁₉H₂₀ClN₃O₆S and a molecular weight of 453.9 g/mol.

Cloxacillin Sodium EP Impurity B: This compound has the molecular formula C₁₈H₂₀ClN₃O₄S and a molecular weight of 409.9 g/mol.

Cloxacillin Sodium EP Impurity C: This impurity has the molecular formula C₈H₁₂N₂O₃S and a molecular weight of 216.3 g/mol.

Cloxacillin Sodium EP Impurity D: This compound has the molecular formula C₁₁H₈ClNO₃ and a molecular weight of 237.6 g/mol.

Cloxacillin Sodium EP Impurity E is unique due to its specific molecular structure, which includes a chlorophenyl group and an isoxazole ring, distinguishing it from other impurities .

Propriétés

Numéro CAS |

18704-55-7 |

|---|---|

Formule moléculaire |

C27H27ClN5O7S2 |

Poids moléculaire |

633.13 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)